molecular formula C13H18BrNO B13955345 1-Benzyl-4-(bromomethyl)piperidin-3-ol

1-Benzyl-4-(bromomethyl)piperidin-3-ol

Cat. No.: B13955345
M. Wt: 284.19 g/mol
InChI Key: XMMAJJMYGHMLGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-(bromomethyl)piperidin-3-ol is a chemical compound belonging to the piperidine family. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom, a bromomethyl group at the fourth position, and a hydroxyl group at the third position of the piperidine ring. Piperidine derivatives are significant in medicinal chemistry due to their diverse biological activities and applications in drug design .

Preparation Methods

The synthesis of 1-Benzyl-4-(bromomethyl)piperidin-3-ol can be achieved through various synthetic routes. One common method involves the bromination of 1-benzylpiperidin-3-ol using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is typically carried out at room temperature, and the product is purified through recrystallization or column chromatography .

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods ensure consistent quality and scalability for large-scale production .

Chemical Reactions Analysis

1-Benzyl-4-(bromomethyl)piperidin-3-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times. Major products formed from these reactions include substituted piperidines, ketones, and reduced derivatives .

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(bromomethyl)piperidin-3-ol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as a receptor antagonist by binding to the active site of a receptor and inhibiting its function. The bromomethyl group can form covalent bonds with nucleophilic residues in the receptor, leading to irreversible inhibition . The hydroxyl group may also participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1-Benzyl-4-(bromomethyl)piperidin-3-ol can be compared with other piperidine derivatives such as:

    1-Benzylpiperidin-3-ol: Lacks the bromomethyl group, resulting in different reactivity and biological activity.

    4-Bromo-1-benzylpiperidine: Lacks the hydroxyl group, affecting its solubility and interaction with biological targets.

    1-Benzyl-4-(chloromethyl)piperidin-3-ol:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C13H18BrNO

Molecular Weight

284.19 g/mol

IUPAC Name

1-benzyl-4-(bromomethyl)piperidin-3-ol

InChI

InChI=1S/C13H18BrNO/c14-8-12-6-7-15(10-13(12)16)9-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10H2

InChI Key

XMMAJJMYGHMLGP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(C1CBr)O)CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.